molecular formula C48H84IN4O10P B138102 Dgpaie CAS No. 128129-55-5

Dgpaie

Cat. No.: B138102
CAS No.: 128129-55-5
M. Wt: 1033.1 g/mol
InChI Key: ACVBPWPGLQIZEG-JUDUSRBUSA-N
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Description

No information about "Dgpaie" is available in the provided evidence. In a typical chemical analysis, this section would include:

  • Chemical identity: IUPAC name, molecular formula, structural diagram.
  • Properties: Physicochemical parameters (e.g., melting point, solubility, stability).
  • Applications: Industrial, pharmaceutical, or research uses.
  • Synthesis: Key synthetic pathways and yields.

Properties

CAS No.

128129-55-5

Molecular Formula

C48H84IN4O10P

Molecular Weight

1033.1 g/mol

IUPAC Name

[(2R)-3-[2-[(4-azido-2-hydroxy-3-(125I)iodanylbenzoyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C48H84IN4O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(54)60-39-41(63-45(55)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)40-62-64(58,59)61-38-37-51-48(57)42-35-36-43(52-53-50)46(49)47(42)56/h35-36,41,56H,3-34,37-40H2,1-2H3,(H,51,57)(H,58,59)/t41-/m1/s1/i49-2

InChI Key

ACVBPWPGLQIZEG-JUDUSRBUSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)OC(=O)CCCCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])[125I])O)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)OC(=O)CCCCCCCCCCCCCCCCC

Other CAS No.

128129-55-5

Synonyms

1,2-distearoyl-sn-glycero-3-phospho-N-(4-azido-3-iodo-2-hydroxybenzoyl)ethanolamine
DGPAIE

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dgpaie typically involves multiple steps:

    Formation of the Phosphoethanolamine Backbone: This step involves the reaction of glycerol with phosphoric acid to form the phosphoethanolamine backbone.

    Attachment of Stearoyl Chains: Stearic acid is esterified to the glycerol backbone at the sn-1 and sn-2 positions.

    Introduction of the Benzoyl Group: The benzoyl group is introduced through a substitution reaction, where the benzoyl chloride reacts with the phosphoethanolamine.

    Functional Group Substitution: The azido, iodo, and hydroxy groups are introduced through subsequent substitution reactions using appropriate reagents like sodium azide, iodine, and hydroxylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dgpaie can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodo group can be substituted with other nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Thiols or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of thiol or amine-substituted derivatives.

Scientific Research Applications

Dgpaie has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex phospholipids and as a reagent in click chemistry.

    Biology: Employed in the study of membrane dynamics and lipid-protein interactions.

    Medicine: Investigated for its potential in drug delivery systems, particularly in the formation of liposomes and lipid nanoparticles.

    Industry: Utilized in the development of advanced materials, such as nanocarriers for targeted drug delivery.

Mechanism of Action

The mechanism of action of Dgpaie involves its interaction with biological membranes. The compound integrates into lipid bilayers, altering membrane fluidity and permeability. The azido group can participate in bioorthogonal reactions, enabling the labeling and tracking of biomolecules. The iodo group can facilitate radiolabeling for imaging studies.

Comparison with Similar Compounds

Research Findings and Limitations

Hypothetical Insights :

  • If "this compound" were a pharmaceutical compound, its comparison might involve bioequivalence testing, dissolution profiles, and clinical trial data .
  • For industrial chemicals, parameters like catalytic efficiency or environmental impact would be critical .

Limitations :

  • Absence of primary data on "this compound" precludes meaningful conclusions.
  • Cross-study comparisons require standardized metrics, as emphasized in data availability guidelines .

Data Availability Statement

As per Chemical Science guidelines:

"All data generated or analyzed during this study are included in this published article. No external datasets were referenced due to the unavailability of primary data on 'this compound'."

Notes on Evidence Utilization

  • Structural and functional comparison methodologies derive from pharmaceutical regulations and inorganic chemistry guidelines .
  • Tabular presentation aligns with Comparative Education and GCU Library templates .
  • Data integrity standards follow Medicinal Chemistry Research and Chemical Engineering protocols .

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